molecular formula C9H15NO3 B3043241 Ethyl (E)-3-Morpholinoacrylate CAS No. 81239-01-2

Ethyl (E)-3-Morpholinoacrylate

Cat. No.: B3043241
CAS No.: 81239-01-2
M. Wt: 185.22 g/mol
InChI Key: DZTFOBJTWGCIFC-ONEGZZNKSA-N
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Description

Ethyl (E)-3-Morpholinoacrylate is an organic compound characterized by the presence of an ethyl ester group and a morpholine ring attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (E)-3-Morpholinoacrylate can be synthesized through the esterification of (E)-3-Morpholinoacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification reaction to completion.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to yield the corresponding alcohol or amine derivatives, depending on the reducing agent used.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted acrylates.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol or amine derivatives.

    Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

Ethyl (E)-3-Morpholinoacrylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of polymers and resins, where its unique structure imparts desirable properties to the final products.

Mechanism of Action

The mechanism by which Ethyl (E)-3-Morpholinoacrylate exerts its effects is primarily through its interaction with biological macromolecules. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with proteins and nucleic acids, potentially modulating their function. The acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to covalent modification of target molecules.

Comparison with Similar Compounds

    Ethyl Acrylate: Lacks the morpholine ring, making it less versatile in terms of reactivity and applications.

    Methyl (E)-3-Morpholinoacrylate: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility.

    3-Morpholinoacrylic Acid: The acid form of the compound, which can be used as a precursor in the synthesis of various esters, including this compound.

Uniqueness: this compound stands out due to the presence of both the morpholine ring and the ethyl ester group, which together confer unique chemical properties and potential applications. Its ability to participate in a wide range of chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl (E)-3-morpholin-4-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-13-9(11)3-4-10-5-7-12-8-6-10/h3-4H,2,5-8H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTFOBJTWGCIFC-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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